molecular formula C15H13BrN6O3 B2839895 8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921885-35-0

8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2839895
CAS No.: 921885-35-0
M. Wt: 405.212
InChI Key: YKZWHNCKTHKJFO-UHFFFAOYSA-N
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Description

8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C15H13BrN6O3 and its molecular weight is 405.212. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antiproliferative Activity

The compound's structure is closely related to various synthesized triazole derivatives, which have shown promising antiproliferative activities. For example, the synthesis and characterization of 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles have been explored, with some compounds exhibiting significant antiproliferative effects (Narayana, Raj, & Sarojini, 2010).

Photophysical Properties

Research into the photophysical properties of triazole derivatives, including those similar in structure to the compound , has led to the development of novel blue-emitting fluorophores. These compounds are synthesized from related chemical backbones and have applications in materials science due to their fluorescence in solution and thermal stability up to 300°C (Padalkar, Lanke, Chemate, & Sekar, 2015).

Anticonvulsant Agents

Derivatives similar to the compound of interest have been synthesized and evaluated for their anticonvulsant activity, showcasing the potential for developing new classes of anticonvulsant agents. Such studies involve the synthesis of compounds with specific structural modifications and testing their efficacy in relevant biological assays (Ahmed, Dubey, Nadeem, Shrivastava, & Sharma, 2016).

Corrosion Inhibition

Investigations into triazole-based compounds have also revealed their utility in corrosion inhibition, particularly for protecting metals in corrosive environments. The synthesized compounds demonstrate superior inhibition efficiency, offering insights into their potential industrial applications (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Antimicrobial and Anti-inflammatory Activities

Several triazole derivatives, including those structurally related to 8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione, have been synthesized and tested for their antimicrobial and anti-inflammatory properties. These studies contribute to the ongoing search for new therapeutic agents with potent biological activities (Al-Abdullah, Asiri, Lahsasni, Habib, Ibrahim, & El-Emam, 2014).

Properties

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN6O3/c1-20-10-12(23)17-15(24)21(2)13(10)22-11(18-19-14(20)22)8-6-7(16)4-5-9(8)25-3/h4-6H,1-3H3,(H,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZWHNCKTHKJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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